molecular formula C15H27NO11 B014289 Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside CAS No. 75669-79-3

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B014289
CAS No.: 75669-79-3
M. Wt: 397.37 g/mol
InChI Key: JPIHIQIYWZWIPU-ATCGGQGBSA-N
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Description

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C15H27NO11 and its molecular weight is 397.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Methyl 2-Acetamido-2-Deoxy-3-O-(b-D-Galactopyranosyl)-alpha-D-Galactopyranoside is 2,3-O-sialyltransferase , an enzyme involved in the biosynthesis of sialylated glycoconjugates .

Mode of Action

This compound acts as a substrate for 2,3-O-sialyltransferase . The enzyme catalyzes the transfer of sialic acid from cytidine monophosphate (CMP)-sialic acid to galactose-containing substrates, and this compound provides the galactose moiety for this reaction .

Biochemical Pathways

The action of this compound affects the sialylation pathways in cells. Sialylation is a critical process in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell-cell interactions, immune responses, and pathogen recognition .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The action of this compound can lead to the production of sialylated glycoconjugates , which have been associated with various biological functions, including cell adhesion, signal transduction, and immune response . It’s also worth noting that this disaccharide has been associated with tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of 2,3-O-sialyltransferase and the availability of CMP-sialic acid can affect the compound’s action. Additionally, factors such as pH, temperature, and the presence of other metabolites can also influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside interacts with various enzymes and proteins. It acts as a substrate for 2,3-O-sialyltransferase . This interaction plays a crucial role in the biochemical reactions involving this compound.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a substrate for 2,3-O-sialyltransferase , influencing enzyme activity. This interaction can lead to changes in gene expression and other cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as 2,3-O-sialyltransferase , which can influence metabolic flux or metabolite levels.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHIQIYWZWIPU-ATCGGQGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415339
Record name GAL-(1-3)MGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75669-79-3
Record name GAL-(1-3)MGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 2
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 3
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 4
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 5
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 6
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

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